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Introduction

Tryptase is a tetrameric serine protease and the most abundant protein found in the secretory
granules of mast cells.[1][2] Upon mast cell activation, which occurs during allergic and
inflammatory responses, tryptase is released into the extracellular environment.[1]
Consequently, measuring tryptase activity serves as a reliable indicator of mast cell activation
and is a critical tool in the study of allergic diseases, anaphylaxis, and mastocytosis.[1][2] This
document provides a detailed standard operating procedure for a chromogenic tryptase activity
assay.

The assay principle is based on the enzymatic cleavage of a specific chromogenic substrate,
N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Tosyl-Gly-Pro-Lys-pNA), by tryptase. The enzymatic
reaction releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by
measuring its absorbance at 405 nm. The rate of pNA formation is directly proportional to the
tryptase activity in the sample. This protocol is suitable for measuring tryptase activity in
purified enzyme preparations, cell lysates, and other biological samples, as well as for
screening potential tryptase inhibitors.

Materials and Reagents
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Equipment

e Microplate reader capable of measuring absorbance at 405 nm
 Incubator set to 37°C

o Calibrated single and multichannel pipettes

 Sterile pipette tips

o 96-well flat-bottom microplates

» Reagent reservoirs

o Vortex mixer

e pH meter

Reagents

e Human Tryptase (recombinant or purified)

o Tryptase Substrate: N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Tosyl-Gly-Pro-Lys-pNA)
 Tris(hydroxymethyl)aminomethane (Tris)

¢ Sodium Chloride (NaCl)

o Hydrochloric Acid (HCI)

e Heparin Sodium Salt

e Dimethyl Sulfoxide (DMSO)

¢ p-Nitroaniline (pNA) standard

o Tryptase Inhibitor (e.g., APC 366, Gabexate Mesylate) (Optional, for inhibition assays)

e Deionized water
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Preparation of Solutions
Assay Buffer (50 mM Tris-HCI, 100 mM NacCl, 10 pg/mL
Heparin, pH 7.5)

» Dissolve 6.06 g of Tris base in 800 mL of deionized water.
e Add 5.84 g of NaCl and stir until dissolved.

e Add 10 mg of Heparin Sodium Salt and stir until dissolved.
e Adjust the pH to 7.5 with 1 M HCI.

e Bring the final volume to 1 L with deionized water.

e Store at 4°C.

Tryptase Enzyme Stock Solution (100 pg/mL)

o Reconstitute lyophilized human tryptase in Assay Buffer to a final concentration of 100
pg/mL.

» Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Tryptase Substrate Stock Solution (10 mM)

 Dissolve 6.35 mg of Tosyl-Gly-Pro-Lys-pNA in 1 mL of DMSO.
» Vortex until fully dissolved.

e Store at -20°C in light-protected aliquots.

p-Nitroaniline (pNA) Standard Stock Solution (10 mM)

e Dissolve 1.38 mg of p-nitroaniline in 1 mL of DMSO.
o Vortex until fully dissolved.

o Store at -20°C in light-protected aliquots.
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Experimental Protocols
Tryptase Activity Assay Protocol

» Prepare Working Solutions:

o Tryptase Working Solution: Dilute the Tryptase Enzyme Stock Solution to the desired
concentration (e.g., 1-10 pg/mL) in Assay Buffer.

o Substrate Working Solution: Dilute the Tryptase Substrate Stock Solution to 1 mM in
Assay Buffer.

o Assay Setup:
o Add 50 pL of Assay Buffer to the blank wells.
o Add 50 pL of Tryptase Working Solution to the sample wells.
o Pre-incubate the plate at 37°C for 5 minutes.
« Initiate Reaction:
o Add 50 pL of Substrate Working Solution to all wells (including blanks).
o The final volume in each well will be 100 pL.
 Kinetic Measurement:
o Immediately place the plate in a microplate reader pre-heated to 37°C.

o Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.

pPNA Standard Curve Protocol

o Prepare pNA Standards:

o Dilute the 10 mM pNA Standard Stock Solution to 1 mM in Assay Buffer.
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o Perform a serial dilution to create standards ranging from 0 to 200 uM (e.g., 200, 150, 100,
75, 50, 25, 12.5, 0 uM) in Assay Buffer.

o Plate Setup:

o Add 100 pL of each pNA standard dilution to separate wells of the 96-well plate in
duplicate.

e Measurement:
o Measure the absorbance at 405 nm.
e Data Analysis:
o Subtract the absorbance of the 0 uM standard (blank) from all other standards.

o Plot the blank-corrected absorbance values against the corresponding pNA concentrations
(uUM) to generate a standard curve.

o Determine the linear regression equation (y = mx + c).

Tryptase Inhibition (IC50) Assay Protocol

o Prepare Inhibitor Dilutions:
o Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

o Create a series of dilutions of the inhibitor in Assay Buffer. It is common to use a 10-point,
3-fold serial dilution.

o Assay Setup:
o Add 40 puL of the Tryptase Working Solution to each well (except blanks).
o Add 10 pL of each inhibitor dilution to the appropriate wells.

o Add 10 pL of Assay Buffer (with the same percentage of solvent as the inhibitor dilutions)
to the "no inhibitor" control wells.
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o Add 50 pL of Assay Buffer to the blank wells.

o Incubate the plate at 37°C for 15-30 minutes.

« Initiate Reaction:
o Add 50 pL of Substrate Working Solution to all wells.
e Kinetic Measurement:
o Measure the absorbance at 405 nm kinetically as described in section 4.1.4.

Data Presentation and Analysis
Calculation of Tryptase Activity

Tryptase activity can be calculated using either the pNA standard curve or the Beer-Lambert
law.

Method 1: Using the pNA Standard Curve

o Determine the rate of reaction (Vo) in mOD/min from the linear portion of the kinetic curve for
each sample.

¢ Use the slope of the pNA standard curve to convert the rate from mOD/min to puM/min.
o Rate (UM/min) = (Vo / slope of standard curve)

Method 2: Using the Beer-Lambert Law (A = cl)

» Determine the rate of reaction (AA/min) from the linear portion of the kinetic data.

o Calculate the enzyme activity using the following formula:
o Activity (umol/min/mL) = (AA/min) / (¢ * ) * 1000
o Where:

= AA/min is the change in absorbance per minute.
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» ¢ is the molar extinction coefficient of p-nitroaniline at 405 nm, which is 9,960 M~cm~1.

[3]4]

» | is the path length of the light in the microplate well in cm (this must be determined for
your specific plate and volume).

= 1000 is the conversion factor from M to pmol/mL.

Calculation of IC50

» Determine the initial velocity (Vo) for each inhibitor concentration.
o Calculate the percentage of inhibition for each concentration:
o % Inhibition = [1 - (Vo with inhibitor / Vo without inhibitor)] * 100
e Plot the % Inhibition against the logarithm of the inhibitor concentration.

 Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software
(e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor
that produces 50% inhibition.[5]

Summary of Quantitative Data
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Parameter Value Units Notes

Reagent

Concentrations

Assay Buffer (Tris-

50 mM

HCI)

Assay Buffer (NacCl) 100 mM

Assay Buffer Stabilizes tryptase

] 10 pg/mL

(Heparin) tetramer.

Assay Buffer pH 7.5
Optimal concentration

Tryptase (Working) 1-10 pg/mL should be determined
empirically.
Should be at or below

Substrate (Final) 0.5 mM the Km for accurate
inhibitor studies.

Assay Conditions

Temperature 37 °C

Wavelength 405 nm

Reaction Volume 100 pL

Data Analysis

Parameters

Molar Extinction

o 9,960 M-icm—1 At 405 nm.[3][4]
Coefficient (€) of pNA
Typical Km for Tos- )
To be determined UM

Gly-Pro-Lys-pNA

Note: The Km value for human tryptase with this specific substrate should be determined
experimentally for advanced kinetic studies, such as the calculation of Ki from IC50 values.
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Caption: Workflow for the chromogenic tryptase activity assay.
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Caption: Principle of the chromogenic tryptase activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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